molecular formula C8H7N3O2 B13072600 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid

Cat. No.: B13072600
M. Wt: 177.16 g/mol
InChI Key: XDTWXZBWTFLPLB-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
  • 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester

Comparison: Compared to similar compounds, 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid stands out due to its unique substitution pattern and the specific biological activities it exhibits. For example, while 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is also a triazolopyrimidine, its biological targets and applications may differ .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(3-5)9-4-10-11/h2-4H,1H3,(H,12,13)

InChI Key

XDTWXZBWTFLPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)C(=O)O

Origin of Product

United States

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